N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-4-(1,2,4-triazol-4-yl)benzamide
Description
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-4-(1,2,4-triazol-4-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a triazole ring, and a benzamide group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-4-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N5O/c22-19-6-1-15(11-20(19)23)12-27-9-7-17(8-10-27)26-21(29)16-2-4-18(5-3-16)28-13-24-25-14-28/h1-6,11,13-14,17H,7-10,12H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXPPAGYQUQLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)N3C=NN=C3)CC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the difluorophenyl group, and the coupling with the triazole and benzamide moieties. Common synthetic routes may involve:
Formation of Piperidine Ring: Starting from piperidine-4-carboxylic acid, the piperidine ring is formed through cyclization reactions.
Introduction of Difluorophenyl Group: The difluorophenyl group is introduced via halogenation reactions using reagents like 1,3-difluorobenzene.
Coupling with Triazole and Benzamide: The final coupling step involves the use of triazole derivatives and benzamide under specific reaction conditions, such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-4-(1,2,4-triazol-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-4-(1,2,4-triazol-4-yl)benzamide: shares similarities with other compounds containing piperidine, triazole, and benzamide moieties.
Indole Derivatives: Compounds with indole structures also exhibit diverse biological activities and are of significant interest in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
